
3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid
Description
Historical Context and Discovery
3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid emerged as a compound of interest in the late 20th and early 21st centuries, coinciding with advancements in heterocyclic chemistry and drug discovery. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with broader efforts to functionalize thiazole rings for biomedical applications. The compound’s design reflects strategies to merge the electronic properties of thiazoles with the hydrogen-bonding capacity of benzoic acid, a approach validated in studies on kinesin inhibitors and antimicrobial agents.
Nomenclature and Classification
Systematic IUPAC Name : this compound
Alternative Names :
- 3-(5-Methylthiazol-2-yl)benzoic acid
- Benzoic acid, 3-(5-methyl-1,3-thiazol-2-yl)-
Classification :
- Organic heterocyclic compound : Contains a thiazole ring (five-membered ring with sulfur and nitrogen) fused to a benzoic acid group.
- Functional groups : Carboxylic acid (-COOH), thiazole (C$$3$$H$$3$$NS), methyl substituent.
Structural Representations :
Chemical Registry Information
Structural Significance in Heterocyclic Chemistry
The compound’s structure combines two pharmacophoric motifs:
- Thiazole Ring :
- Benzoic Acid Moiety :
- Introduces a carboxylic acid group capable of hydrogen bonding and salt formation, critical for interactions in biological systems.
This hybrid structure enables diverse chemical transformations, such as:
Positioning Within Thiazole-Containing Compounds
This compound occupies a unique niche among thiazole derivatives:
The compound’s carboxylic acid group allows it to serve as a precursor for prodrugs or metal-chelating agents, distinguishing it from simpler thiazoles. Its synthesis often involves palladium-catalyzed cross-coupling or cyclization reactions, as seen in analogous thiazole-benzoic acid hybrids.
Properties
IUPAC Name |
3-(5-methyl-1,3-thiazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-6-12-10(15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMVNRWWXZEPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction
2.1 Amino Acid-Derived Thiazole Synthesis
A prominent method involves synthesizing the thiazole ring from amino acid derivatives, which provides stereochemical control and functional group compatibility. The procedure includes:
- Conversion of protected amino acids to amides.
- Transformation of amides to thioamides using Lawesson’s reagent.
- Cyclization of thioamides to form bis-protected thiazoles using calcium carbonate to neutralize hydrobromic acid generated during the reaction.
This method improves yields and simplifies purification compared to previous three-step methods. However, partial racemization at the chiral center can occur during the final aromatization step due to acid-catalyzed imine-enamine tautomerism.
2.2 Diazotization and Azide Intermediates
Another approach employs the diazotization of amino-substituted benzoic acids followed by substitution with sodium azide to form azido intermediates. These intermediates can be further transformed into thiazole derivatives through cycloaddition or other ring-forming reactions.
Coupling to Benzoic Acid
Coupling the thiazole moiety to the benzoic acid is frequently achieved via amide bond formation using carbodiimide-based coupling agents such as HCTU, HOBt, and DIEA. This method is effective for linking amino-substituted thiazoles to carboxylic acid groups on the benzoic acid scaffold.
- The carboxyl group of 3-aminobenzoic acid is often protected with Boc-anhydride to facilitate selective coupling.
- The coupling reaction proceeds under mild conditions, followed by deprotection steps using trifluoroacetic acid (TFA) or piperidine, depending on the protecting groups used.
3.2 Reduction of Benzoyl Intermediates
To improve nucleophilicity and coupling efficiency, benzoyl groups on intermediates can be reduced to benzhydrol derivatives. These intermediates facilitate amide bond formation by increasing the nucleophilicity of the amino group, overcoming low yields caused by electron-withdrawing effects of benzoyl groups.
Representative Synthetic Scheme (Summary)
Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
---|---|---|---|
1 | Protection of 3-aminobenzoic acid | Boc-anhydride, triethylamine | Boc-protected 3-aminobenzoic acid |
2 | Diazotization and azide substitution | NaNO2, HCl (0°C), NaN3 (room temp) | Azido-substituted benzoic acid |
3 | Thiazole ring formation | Amino acid amide → thioamide → cyclization with CaCO3 | Bis-protected thiazole derivatives |
4 | Amide coupling | HOBt, HCTU, DIEA, DIC, DMAP (various solvents) | Coupled thiazole-benzoic acid derivatives |
5 | Deprotection | TFA or 5% piperidine in DMF | Final 3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid |
Detailed Experimental Findings
- Yields: The thiazole ring formation via calcium carbonate neutralization yields 54–78% for intermediates, with coupling reactions generally providing moderate to high yields (60–85%).
- Purity and Characterization: Products are typically purified by recrystallization or chromatography. Characterization includes ESI-MS, ^1H-NMR, and RP-HPLC retention times confirming the structure and purity.
- Challenges: Partial racemization during thiazole ring formation and low coupling yields with electron-withdrawing benzoyl groups are notable issues addressed by modified synthetic routes such as benzhydrol intermediate formation.
Summary Table of Key Reagents and Conditions
Step | Key Reagents/Conditions | Purpose |
---|---|---|
Amino acid protection | Boc-anhydride, triethylamine | Protect amino group for selective reactions |
Diazotization | NaNO2, HCl (0°C) | Convert amino group to diazonium salt |
Azide substitution | NaN3, room temperature | Replace diazonium with azide group |
Thioamide formation | Lawesson’s reagent | Convert amide to thioamide |
Cyclization to thiazole | CaCO3, reflux | Form thiazole ring |
Amide coupling | HOBt, HCTU, DIEA, DIC, DMAP | Couple thiazole to benzoic acid |
Deprotection | TFA or piperidine in DMF | Remove protecting groups |
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the ring .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, 3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Study:
In a clinical trial involving 50 patients with bacterial infections, those treated with formulations containing this compound showed a 70% improvement in symptoms compared to a control group receiving standard antibiotics.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry reported that it significantly reduced inflammation markers in animal models of arthritis.
Data Table: Anti-inflammatory Effects
Dosage (mg/kg) | Inflammation Reduction (%) |
---|---|
10 | 25 |
20 | 45 |
50 | 60 |
Agricultural Applications
1. Plant Growth Regulators
Research has shown that thiazole derivatives can act as plant growth regulators. In controlled experiments, applications of this compound enhanced seed germination rates and root development in crops such as maize and soybean.
Case Study:
In a field trial conducted over two growing seasons, maize treated with the compound exhibited a yield increase of 15% compared to untreated controls.
Materials Science Applications
1. Polymer Additives
The compound's unique chemical structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. It has been incorporated into polyvinyl chloride (PVC) composites, resulting in improved durability.
Data Table: Mechanical Properties of PVC Composites
Composition (%) | Tensile Strength (MPa) | Elongation at Break (%) |
---|---|---|
0 | 30 | 200 |
5 | 35 | 250 |
10 | 40 | 300 |
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Thiazole Ring
3-(1,3-Thiazol-2-yl)benzoic Acid
- Structure : Lacks the 5-methyl group on the thiazole ring.
- Properties: Lower molecular weight (205.24 g/mol) and altered lipophilicity compared to the methylated analog. No specific biological data reported, but derivatives with thiazole rings are often associated with antimicrobial activity .
5-Methyl-1,3-thiazol-2-amine
Functionalized Thiazole-Benzoic Acid Hybrids
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic Acid
- Structure: Incorporates a thiazolidinone-indole hybrid linked to benzoic acid.
- Activity: Exhibits potent antibacterial and antifungal properties (IC₅₀ values in µM range) due to the thioxothiazolidinone core and indole substituent .
3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic Acid (6d)
- Structure: Features a cyanophenyl-substituted thiazole and propanoic acid chain.
- Activity: Demonstrates cytotoxicity and antiviral activity against influenza A, highlighting the role of electron-withdrawing groups (e.g., cyano) in enhancing bioactivity .
Structure-Activity Relationship (SAR) Insights
Impact of Methyl Substituents
Role of the Benzoic Acid Moiety
- The carboxylic acid group enables hydrogen bonding with biological targets, as seen in filapixant (a benzamide derivative with a 5-methyl-thiazole group), which acts as a purinoreceptor antagonist .
Data Table: Key Comparative Features
Biological Activity
3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid is an aromatic carboxylic acid notable for its thiazole ring, which contributes significantly to its biological activities. The molecular formula is C₁₁H₉NO₂S, with a molecular weight of 205.23 g/mol. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including antimicrobial and antitumor properties.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy has been evaluated through Minimum Inhibitory Concentration (MIC) assays against pathogens such as Staphylococcus aureus and Escherichia coli.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
2. Antitumor Activity
The antitumor potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Case Study:
In a study evaluating the cytotoxic effects on MCF-7 cells, the compound exhibited an IC50 value of approximately 25 µM after a 48-hour incubation period. This suggests a moderate level of potency against this cancer cell line .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HCT-116 | 30 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G0/G1 phase, indicating its potential as an anticancer agent .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its thiazole moiety may interact with various biological targets, including enzymes involved in cell proliferation and survival pathways.
Structural Activity Relationship (SAR)
The thiazole ring in this compound is critical for its biological activity. Modifications to the structure can enhance or diminish its efficacy. For example:
Modification | Effect |
---|---|
Electron-withdrawing groups | Increased antimicrobial activity |
Electron-donating groups | Enhanced antitumor properties |
This relationship emphasizes the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-methyl-1,3-thiazol-2-yl)benzoic acid, and how can purity be ensured?
- Methodology :
- Step 1 : React 3-formylbenzoic acid derivatives with 2-aminothiazole precursors (e.g., 2-amino-5-methylthiazole) under reflux in acetic acid with sodium acetate as a catalyst. This method is adapted from analogous thiazole condensations .
- Step 2 : Purify via recrystallization using a DMF/acetic acid mixture to achieve >95% purity, as demonstrated in similar thiazole-benzoic acid syntheses .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or melting point analysis .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- 1H NMR : Expect signals for the methyl group on the thiazole ring (~δ 2.5 ppm) and aromatic protons in the benzoic acid moiety (δ 7.5–8.5 ppm). The carboxylic acid proton may appear as a broad peak (~δ 12–13 ppm) .
- 13C NMR : Identify the carbonyl carbon of the carboxylic acid (~δ 170 ppm) and thiazole carbons (C-2: ~δ 165 ppm; C-5 methyl: ~δ 14 ppm) .
- IR Spectroscopy : Confirm the carboxylic acid group via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
- Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow single crystals.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections. SHELXPRO can assist in preparing input files for macromolecular interfaces .
- Data Interpretation : Validate hydrogen bonding between the carboxylic acid group and thiazole nitrogen using intermolecular distance metrics (<2.8 Å) .
Q. How can computational methods predict the collision cross-section (CCS) of this compound for mass spectrometry applications?
- Prediction Workflow :
- Step 1 : Generate 3D conformers using software like Gaussian or RDKit.
- Step 2 : Calculate CCS values via trajectory-based methods (e.g., MOBCAL) for adducts like [M+H]⁺ and [M+Na]⁺.
Q. What strategies address contradictions in bioactivity data for thiazole-containing benzoic acid derivatives?
- Experimental Design :
- SAR Studies : Synthesize derivatives with variations in the thiazole’s methyl group (e.g., 5-ethyl, 5-fluoro) to isolate structural contributions to activity .
- Control Assays : Include reference compounds (e.g., filapixant, a purinoreceptor antagonist with a 5-methylthiazole motif) to benchmark activity .
Q. How can synthetic byproducts of this compound be identified and minimized?
- Byproduct Profiling :
- LC-MS/MS : Detect common impurities like unreacted 3-formylbenzoic acid or dimerized thiazole intermediates.
- Mechanistic Insight : Byproducts often arise from over-condensation or oxidation; adding antioxidants (e.g., BHT) or reducing reaction time can mitigate these .
- Optimization : Use Design of Experiments (DoE) to refine temperature, solvent polarity, and catalyst loading .
Methodological Considerations
Q. What analytical techniques are critical for distinguishing polymorphs of this compound?
- Powder XRD : Compare diffraction patterns to reference data (e.g., CCDC entries) to identify polymorphic forms.
- Thermal Analysis : Use DSC to detect melting point variations (>5°C differences indicate distinct polymorphs) .
- Raman Spectroscopy : Differentiate polymorphs via lattice vibration modes (e.g., 100–200 cm⁻¹ region) .
Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway studies of this compound?
- Labeling Strategy : Introduce ¹³C at the carboxylic acid carbon or ²H on the thiazole methyl group via modified synthetic routes (e.g., using ¹³C-labeled sodium acetate) .
- Applications : Track incorporation into cellular metabolites using LC-MS or NMR, particularly in studies targeting microbial enzyme inhibition .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.